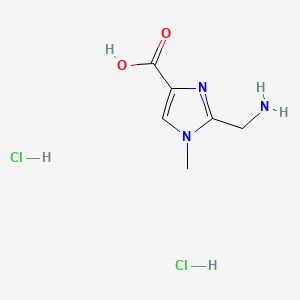
1-methylpyrrolidine-2-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylpyrrolidine-2-carboximidamide hydrochloride (MPCA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. MPCA has been used in the synthesis of a variety of compounds such as peptides, proteins, and other organic molecules. MPCA is also a key intermediate in the synthesis of several drugs and has been used in the synthesis of a number of pharmaceuticals.
作用机制
1-methylpyrrolidine-2-carboximidamide hydrochloride is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. The mechanism of action of this compound is not fully understood, however it is believed to interact with various biological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules. Additionally, this compound has been shown to have an effect on the activity of various hormones, such as cortisol and testosterone. It has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
1-methylpyrrolidine-2-carboximidamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and easy to work with. Additionally, it is readily available and can be stored for long periods of time without degrading. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with due to its reactivity. Additionally, it can be difficult to obtain in large quantities.
未来方向
1-methylpyrrolidine-2-carboximidamide hydrochloride has potential applications in a variety of scientific fields, and there are a number of future directions that could be explored. These include the development of new synthetic methods for the synthesis of this compound and its derivatives, the development of new pharmaceuticals, and the development of new methods for the delivery of this compound and its derivatives. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
合成方法
1-methylpyrrolidine-2-carboximidamide hydrochloride is synthesized through the reaction of pyrrolidine with formic acid in the presence of a base catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography. The yield of the product is usually around 75%.
科学研究应用
1-methylpyrrolidine-2-carboximidamide hydrochloride has been used as a building block in the synthesis of a number of compounds. It has been used in the synthesis of peptides, proteins, and other organic molecules. Additionally, this compound has been used in the synthesis of a number of pharmaceuticals. It has also been used in the synthesis of compounds for use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
属性
IUPAC Name |
1-methylpyrrolidine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-9-4-2-3-5(9)6(7)8;/h5H,2-4H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHEDPEEBZDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
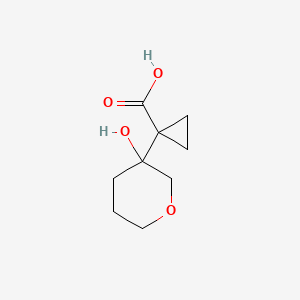
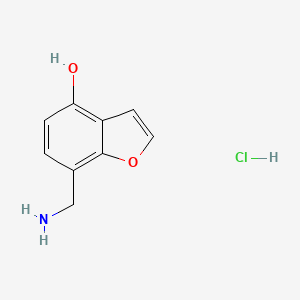
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
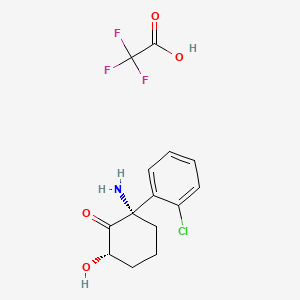
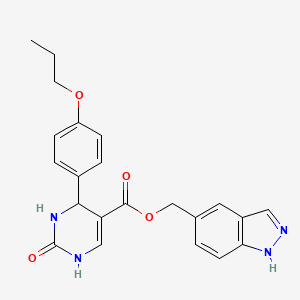
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
